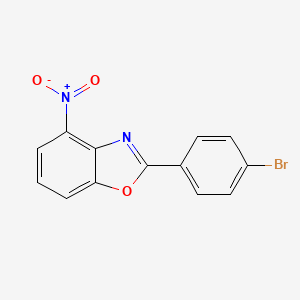

2-(4-bromophenyl)-4-nitroBenzoxazole

Description

2-(4-Bromophenyl)-4-nitrobenzoxazole is a benzoxazole derivative featuring a bromophenyl substituent at the 2-position and a nitro group at the 4-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological and material science applications, including anticancer, antimicrobial, and optoelectronic properties .

Molecular Formula: C₁₃H₇BrN₂O₃ Molar Mass: ~318.9 g/mol (calculated based on substituents) CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., 2-(4-bromophenyl)-1,3-benzoxazole) are listed under CAS 3164-13-4 .

Properties

CAS No. |

934330-63-9 |

|---|---|

Molecular Formula |

C13H7BrN2O3 |

Molecular Weight |

319.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C13H7BrN2O3/c14-9-6-4-8(5-7-9)13-15-12-10(16(17)18)2-1-3-11(12)19-13/h1-7H |

InChI Key |

BTHMQBLWNPUKMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-nitroBenzoxazole typically involves the condensation of 4-bromophenylamine with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4-nitroBenzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Substitution: Formation of 2-(4-substituted phenyl)-4-nitroBenzoxazole derivatives.

Reduction: Formation of 2-(4-bromophenyl)-4-aminobenzoxazole.

Oxidation: Formation of various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2-(4-bromophenyl)-4-nitroBenzoxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-nitroBenzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Benzoxazole Derivatives

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound significantly increases electrophilicity compared to non-nitrated analogs like 2-(4-bromophenyl)-1,3-benzoxazole.

- Pharmacological Activity: Murty et al. (2011) demonstrated that nitro-substituted benzoxazoles exhibit enhanced cytotoxicity against cancer cell lines compared to halogenated or alkylated derivatives. This is attributed to nitro group-mediated oxidative stress and DNA damage . Singh et al. (2015) noted that bromine at the para position improves pharmacokinetic properties by increasing lipophilicity, which correlates with better blood-brain barrier penetration in CNS-targeted therapies .

Crystallographic and Structural Insights

- SHELX programs (e.g., SHELXL) are widely used for refining such structures, though the nitro group’s electron density can pose challenges in accurate parameterization .

- Safety Data : While 2-(4-bromophenyl)-1,3-benzoxazole lacks classified hazards in its SDS , the nitro group in the target compound may introduce instability or toxicity risks under specific conditions (e.g., thermal stress), though direct data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.